molecular formula C25H52N2O3 B084408 Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate CAS No. 13282-70-7

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate

Cat. No.: B084408
CAS No.: 13282-70-7
M. Wt: 428.7 g/mol
InChI Key: PKRDZHPWYDJXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate is a chemical compound with the molecular formula C23H48N2O. It is also known by other names such as N-[3-(dimethylamino)propyl]stearamide monoacetate. This compound is characterized by its long carbon chain and the presence of a dimethylamino group, making it a versatile molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate typically involves the reaction of stearic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then treated with acetic acid to form the monoacetate salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate involves its interaction with cell membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing cellular processes and signaling pathways. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate is unique due to its monoacetate form, which imparts distinct solubility and reactivity properties compared to its non-acetate counterparts. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .

Properties

IUPAC Name

acetic acid;N-[3-(dimethylamino)propyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(3)4/h4-22H2,1-3H3,(H,24,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDZHPWYDJXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065397
Record name N-(3-(Dimethylamino)propyl)stearamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13282-70-7
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13282-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N-(3-(dimethylamino)propyl)-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013282707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-(Dimethylamino)propyl)stearamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]stearamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.